molecular formula C24H52IN B3339026 Octamethoxy Trisiloxane CAS No. 4221-95-8

Octamethoxy Trisiloxane

Cat. No.: B3339026
CAS No.: 4221-95-8
M. Wt: 481.6 g/mol
InChI Key: YLLFLTKGQZJXBD-UHFFFAOYSA-N
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Description

Octamethoxy Trisiloxane is a chemical compound with the molecular formula C8H24O2Si3. It is a member of the siloxane family, characterized by a backbone of alternating silicon and oxygen atoms. This compound is known for its low viscosity, low surface tension, and excellent spreading properties, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octamethoxy Trisiloxane can be synthesized through the hydrolytic polycondensation of methyl (trimethoxy)silane and tetramethoxysilane. The reaction is typically carried out under acidic conditions, using an acid catalyst to control the hydrolysis and condensation processes. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired siloxane structure .

Industrial Production Methods

In industrial settings, this compound is produced by the controlled hydrolytic co-polycondensation of polymethyl (methoxy)siloxane and polymethoxysiloxane. This method involves the use of macromonomers obtained from the hydrolytic polycondensation of methyl (trimethoxy)silane and tetramethoxysilane. The resulting copolymers are then processed to obtain this compound with the desired molecular weight and properties .

Chemical Reactions Analysis

Types of Reactions

Octamethoxy Trisiloxane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the silicon atoms, forming silanol groups.

    Reduction: Reduction reactions can convert silanol groups back to siloxane bonds.

    Substitution: Substitution reactions involve replacing one or more methoxy groups with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reaction is typically carried out at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to prevent over-reduction.

    Substitution: Substitution reactions often require catalysts such as platinum or palladium and are carried out under an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

    Oxidation: The major products are silanols and siloxane oligomers.

    Reduction: The primary products are siloxane bonds and reduced siloxane derivatives.

    Substitution: The products vary depending on the substituent introduced, resulting in a wide range of functionalized siloxanes.

Scientific Research Applications

Octamethoxy Trisiloxane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a solvent and coupling agent in the synthesis of various organic and inorganic compounds.

    Biology: In biological research, this compound is used as a surfactant to enhance the delivery of hydrophobic drugs and other bioactive molecules.

    Medicine: It is employed in the development of medical devices and implants due to its biocompatibility and low toxicity.

    Industry: this compound is widely used in the production of adhesives, sealants, and lubricants.

Mechanism of Action

The mechanism of action of Octamethoxy Trisiloxane involves its ability to reduce surface tension and enhance the spreading of liquids on various surfaces. This is achieved through the formation of a monolayer of siloxane molecules on the surface, which reduces the interfacial tension between the liquid and the substrate. The molecular targets include hydrophobic surfaces, where the siloxane molecules align themselves to maximize contact and minimize surface energy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octamethoxy Trisiloxane is unique due to its methoxy groups, which provide additional reactivity and functionality compared to other siloxanes. This makes it particularly useful in applications requiring functionalized siloxanes, such as in the synthesis of advanced materials and drug delivery systems .

Properties

IUPAC Name

N,N-dioctyloctan-1-amine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51N.HI/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;/h4-24H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLFLTKGQZJXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)CCCCCCCC.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4221-95-8
Record name 1-Octanamine, N,N-dioctyl-, hydriodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4221-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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